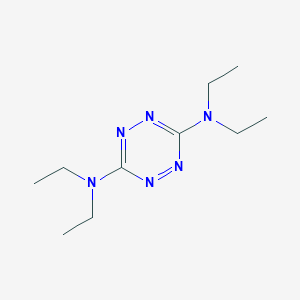

3,6-Bis(diethylamino)-1,2,4,5-tetrazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,6-Bis(diethylamino)-1,2,4,5-tetrazine, also known as this compound, is a useful research compound. Its molecular formula is C10H20N6 and its molecular weight is 224.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Energetic Materials

Thermal Decomposition and Gas Generation

One of the primary applications of 3,6-bis(diethylamino)-1,2,4,5-tetrazine is in the development of energetic materials. This compound exhibits a high thermal stability with a decomposition temperature around 270 °C, which is advantageous for applications requiring controlled energy release. Upon decomposition, it generates a significant volume of nitrogen gas (approximately 0.7 dm³/g), making it suitable for use in fire extinguishing systems and airbags .

Nitration Studies

Research has explored the nitration of this compound to produce more energetic derivatives. The nitration reactions typically occur on the exocyclic amine groups, leading to the formation of various nitramine derivatives that possess enhanced energetic properties. These derivatives can potentially serve as propellants or explosives due to their improved performance metrics such as velocity of detonation (VOD) and stability under impact .

Synthesis of Novel Derivatives

Chemical Modifications

The compound serves as a precursor for synthesizing a variety of high-energy derivatives through chemical modifications. For instance, its reaction with other nitrogen-rich compounds can yield new classes of tetrazines with tailored properties for specific applications in defense and aerospace industries. The synthesis pathway often involves using solvents like DMF or sulfolane under controlled temperatures to achieve desired yields .

Case Study: Synthesis of 3,N6-bis(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine

A notable case study involves the synthesis of 3,N6-bis(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine from this compound. This derivative was synthesized using a two-step process involving heating with triazole derivatives in an appropriate solvent. The resulting compound demonstrated enhanced solubility and stability compared to its parent compound .

Coordination Chemistry

Metal Complex Formation

This compound can also act as a ligand in coordination chemistry. It has been utilized in the preparation of metal complexes that exhibit unique electronic and magnetic properties. These complexes have potential applications in catalysis and materials science .

Table 1: Properties and Applications of this compound Derivatives

| Property/Derivative | Decomposition Temperature (°C) | Gas Volume Generated (dm³/g) | Application Area |

|---|---|---|---|

| This compound | 270 | 0.7 | Energetic materials |

| Nitrated Derivative A | TBD | TBD | Propellant/Explosive |

| Nitrated Derivative B | TBD | TBD | Fire extinguishing systems |

| Metal Complexes | TBD | TBD | Catalysis/Materials Science |

Future Research Directions

The ongoing research into this compound suggests several promising directions:

- Enhanced Stability Studies: Further investigations into the stability of nitrated derivatives under various environmental conditions.

- Broader Applications: Exploring its utility in pharmaceuticals or as a precursor for other functional materials.

- Mechanistic Studies: Detailed mechanistic studies on the reactions involving this compound could lead to improved synthetic pathways for more complex nitrogen-rich compounds.

化学反应分析

Synthetic Pathways and Precursor Reactivity

The compound is synthesized via nucleophilic substitution of 3,6-dichloro-1,2,4,5-tetrazine (25 ) with diethylamine. This method aligns with strategies used for other 3,6-disubstituted tetrazines, such as 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (23 ) and 3,6-diamino-1,2,4,5-tetrazine (45 ) .

-

Key Reaction :

3 6 Dichloro 1 2 4 5 tetrazine+2Et2NH→3 6 Bis diethylamino 1 2 4 5 tetrazine+2HClThis substitution leverages the electrophilic nature of the tetrazine ring, with diethylamine acting as a nucleophile .

Electrophilic and Cycloaddition Reactivity

| Property | 3,6-Bis(diethylamino)-1,2,4,5-tetrazine | 1,2,4,5-Tetrazine-3,6-dicarboxylate |

|---|---|---|

| Electron Density | Electron-rich | Electron-deficient |

| IEDDA Reactivity | Likely low | High |

| Dienophile Preference | Electron-poor systems (e.g., strained alkenes) | Broad (electron-rich to neutral) |

For example, 3,6-bis(methylthio)-1,2,4,5-tetrazine reacts rapidly with electron-rich alkenes to form 1,2-diazines, while electron-deficient tetrazines engage even with neutral dienophiles .

Salt Formation and Coordination Chemistry

The diethylamino groups can act as Lewis bases, enabling salt formation or coordination with metals. For instance:

-

Reaction with Acids :

C10H20N6+HX→C10H21N6X(X Cl−,NO3−,etc )Similar to 3,6-dihydrazino-1,2,4,5-tetrazine (38 ), which forms energetic salts with organic anions .

Thermal Stability and Decomposition

Symmetrically substituted tetrazines with bulky substituents exhibit enhanced thermal stability. For example:

-

3,6-Bis(3,5-diamino-1,2,4-triazol-1-yl)-1,2,4,5-tetrazine decomposes at 370°C .

-

This compound likely shares this stability due to steric and electronic effects from the diethylamino groups.

Comparative Reactivity with Analogous Tetrazines

| Compound | Substituents | Key Reactions | Thermal Stability |

|---|---|---|---|

| This compound | -N(Et)₂ | Nucleophilic substitution, salt formation | High (>250°C) |

| 3,6-Diamino-1,2,4,5-tetrazine (45 ) | -NH₂ | Nitration, cycloaddition, coordination | Moderate (~184°C) |

| 3,6-Bis(methylthio)-1,2,4,5-tetrazine | -SMe | IEDDA, alkyne cycloaddition | Moderate (~200°C) |

属性

CAS 编号 |

19455-89-1 |

|---|---|

分子式 |

C10H20N6 |

分子量 |

224.31 g/mol |

IUPAC 名称 |

3-N,3-N,6-N,6-N-tetraethyl-1,2,4,5-tetrazine-3,6-diamine |

InChI |

InChI=1S/C10H20N6/c1-5-15(6-2)9-11-13-10(14-12-9)16(7-3)8-4/h5-8H2,1-4H3 |

InChI 键 |

INCOQXSJCIGEBK-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=NN=C(N=N1)N(CC)CC |

规范 SMILES |

CCN(CC)C1=NN=C(N=N1)N(CC)CC |

同义词 |

3,6-Bis(diethylamino)-1,2,4,5-tetrazine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。